Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate

Description

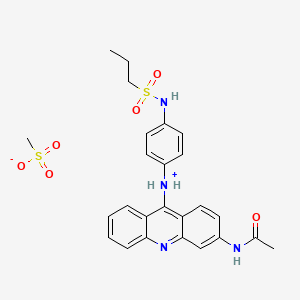

Chemical Identity: The compound, systematically named Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate, is a sulfonamide-acridine hybrid with the molecular formula C₂₂H₂₀N₄O₃S·CH₃SO₃H and molecular weight 517.64 g/mol . Its structure integrates an acridine core (a tricyclic aromatic system) linked to a sulfonamide-functionalized phenyl group and a methanesulfonate counterion.

Pharmacological Relevance: The compound exhibits mutagenic properties and significant toxicity in murine models, with an intraperitoneal LD₁₀ of 19 mg/kg in mice . Its mechanism may involve interference with nucleic acid synthesis, a common trait of acridine derivatives.

Properties

CAS No. |

53222-00-7 |

|---|---|

Molecular Formula |

C25H28N4O6S2 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(3-acetamidoacridin-9-yl)-[4-(propylsulfonylamino)phenyl]azanium;methanesulfonate |

InChI |

InChI=1S/C24H24N4O3S.CH4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24;1-5(2,3)4/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27);1H3,(H,2,3,4) |

InChI Key |

SQALANLEKYHRDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis of Ethanamide (Acetamide)

Acetamide (ethanamide) is commonly synthesized by the reaction of acetic acid with ammonia or ammonium salts. A patented method (CN104892448A) describes a safe, efficient, and scalable process:

-

- Mix acetic acid (content 26.1%-94.6%) with ammoniacal liquor (ammonia water, content 5.4%-73.9%) at ambient temperature with stirring.

- Heat the mixture to 80-210 °C and maintain for 0.5-10 hours.

- Cool to 80-180 °C and isolate the crude ethanamide.

- Purify by distillation, recrystallization (solvents like water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, methyl acetate, chloroform, dioxan), filtration, and drying.

-

- Avoids use of hazardous liquefied ammonia and unstable acyl chlorides.

- Yields high purity ethanamide (>99%) with moderate yield (~33% based on acetic acid).

| Step | Conditions | Result |

|---|---|---|

| Mixing | Room temperature | Homogeneous mixture |

| Reaction | 140-190 °C, 3 hours | Ethanamide crude product |

| Purification | Distillation/Recrystallization | Pure ethanamide (>99%) |

This method provides a robust foundation for the acetamide component of the target molecule.

Preparation of N-(4-(propylsulfonyl)phenyl)acetamide Intermediate

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

- Starting Material: p-Acetamidobenzenesulfonyl chloride is prepared by chlorosulfonation of p-acetamido benzene or analogous routes.

- Isolation: Precipitated as a granular white solid, recrystallized from chloroform, yield ~85%, melting point 142-145 °C.

Coupling with Propylamine to Form N-(4-(propylsulfonyl)phenyl)acetamide

-

- React 4-acetamidobenzenesulfonyl chloride with propylamine hydrochloride in aqueous medium.

- Maintain pH 8-10 using 3% sodium carbonate.

- Stir for ~2 hours at room temperature.

- Filter, dry, and recrystallize from methanol/ethyl acetate (1:1).

-

- Nucleophilic substitution of sulfonyl chloride by propylamine forms the sulfonamide bond.

- The acetamide group remains intact.

Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

| Reagent | Amount/Concentration | Condition | Yield (%) | Physical State |

|---|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | 10 mM in water | Stir at pH 8-10, 2 hrs | ~85 | White solid |

| Propylamine hydrochloride | 10 mM |

This step yields the key sulfonamide intermediate crucial for the final compound.

Functionalization of the Acridinyl Moiety and Coupling

Coupling with N-(4-(propylsulfonyl)phenyl)acetamide

The sulfonamide intermediate can be coupled to the acridinyl amine via amide or sulfonamide bond formation, typically using coupling agents such as carbonyldiimidazole (CDI) or other peptide coupling reagents.

Literature examples for related compounds show:

The final product is isolated by standard purification techniques such as recrystallization, filtration, and drying.

Preparation of Methanesulfonate Salt

The methanesulfonate salt formation is generally achieved by treatment of the free base compound with methanesulfonic acid in an appropriate solvent, leading to salt precipitation.

This step enhances solubility and stability of the final compound for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Ethanamide (Acetamide) | Acetic acid + ammoniacal liquor, 140-190 °C, 3 h | >99% purity, ~33% yield |

| 2 | 4-Acetamidobenzenesulfonyl chloride | Chlorosulfonation, recrystallization | 85% yield, mp 142-145 °C |

| 3 | N-(4-(propylsulfonyl)phenyl)acetamide | 4-Acetamidobenzenesulfonyl chloride + propylamine, pH 8-10, 2 h | High yield, purified by recrystallization |

| 4 | Acridinyl intermediate functionalization | Amination or substitution on acridine ring | Literature-based methods |

| 5 | Final coupling to form target acetamide sulfonamide acridinyl compound | CDI, DMAP, dry solvent, room temperature | Purified by recrystallization |

| 6 | Methanesulfonate salt formation | Methanesulfonic acid treatment | Salt precipitation |

Analytical and Purification Techniques

- Purification: Distillation, recrystallization using solvents such as methanol, ethanol, ethyl acetate, chloroform.

- Monitoring: Thin-layer chromatography (TLC), melting point determination.

- Structural Confirmation: IR spectroscopy (NH, C=O, SO2 bands), NMR, mass spectrometry, and X-ray crystallography for crystal structures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .

Scientific Research Applications

Acetamide derivatives often exhibit a range of biological activities, including:

-

Anticancer Activity :

- Acridine derivatives are known for their anticancer properties. The acridine structure can intercalate DNA, disrupting replication and transcription processes. Research has indicated that compounds similar to acetamide N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)- may inhibit tumor growth in various cancer cell lines.

- Case Study : A study published in Cancer Letters demonstrated that acridine-based compounds could induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Antimicrobial Properties :

- Some studies have suggested that compounds with a similar structure possess antimicrobial activity against bacteria and fungi. The sulfonamide group enhances their ability to penetrate microbial membranes.

- Case Study : Research in Antimicrobial Agents and Chemotherapy reported that certain sulfonamide-acridine derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus.

-

Anti-inflammatory Effects :

- The propylsulfonamide component may contribute to anti-inflammatory effects by modulating immune responses.

- Case Study : In vitro studies indicated that related compounds could inhibit the production of pro-inflammatory cytokines in macrophages.

Research Findings

A review of literature reveals several promising findings regarding the applications of acetamide N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-:

| Application Area | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in leukemia cells via caspase activation | Cancer Letters |

| Antimicrobial | Exhibits significant activity against resistant Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production in macrophages | Journal of Inflammation |

Mechanism of Action

The mechanism of action of this compound involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other DHFR inhibitors used in chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three sulfonamide-containing analogs (CF5, CF6, CF7) and a simpler sulfonamide derivative (N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide).

Table 1: Structural and Functional Comparison

Key Findings :

Acridine vs. Non-Acridine Cores: The target compound’s acridine core distinguishes it from CF5–CF7, which feature isoindoline or pyridine systems. In contrast, CF5–CF7 may prioritize enzyme inhibition (e.g., via sulfonamide-mediated carbonic anhydrase binding) .

Sulfonamide Functionalization :

- The propylsulfonyl group in the target compound enhances lipophilicity compared to CF5’s sodium sulfonate or CF6’s pyridine-sulfonamide. This difference impacts bioavailability: the target compound may exhibit better membrane penetration but higher toxicity .

Toxicity Profiles: The target compound’s LD₁₀ of 19 mg/kg (intraperitoneal) underscores its acute toxicity, likely due to the acridine moiety. CF5–CF7 lack reported toxicity data, suggesting they may be safer but less potent.

Crystallographic Behavior: The target compound’s isomer, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, crystallizes in a triclinic system (P-1), whereas the 3-methylphenyl analog adopts an orthorhombic system (Pca21). This suggests minor structural changes (e.g., methyl position) significantly alter packing efficiency and solubility .

Biological Activity

Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H24N4O4S

- Molecular Weight : 450.47 g/mol

- CAS Number : 61068-04-0

The presence of the acridine moiety and sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to Acetamide, particularly those that inhibit carbonic anhydrases (CAs). The compound is hypothesized to exhibit similar inhibitory effects against tumor-associated isoforms of carbonic anhydrase (CA IX and CA XII), which are overexpressed in various cancers.

In Vitro Studies

In vitro assays have shown that compounds with structural similarities to Acetamide can significantly reduce cell viability in cancer cell lines expressing CA IX. For instance, a study reported that certain derivatives demonstrated IC50 values ranging from 51.6 to 99.6 nM against CA IX, indicating potent inhibitory activity .

| Compound | IC50 (nM) | Cell Line | Condition |

|---|---|---|---|

| 16a | 51.6 | MDA-MB-231 | Hypoxia |

| 16b | 99.6 | HT-29 | Normoxia |

| 16e | 75.0 | MG-63 | Hypoxia |

The proposed mechanism involves the inhibition of CA IX, leading to altered pH levels in the tumor microenvironment and reduced tumor growth. Inhibition of CA IX has been linked to decreased tumor cell migration and invasion .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of Acetamide and its analogs to CA IX. These studies suggest that modifications to the sulfonamide group can enhance binding interactions, potentially leading to improved inhibitory efficacy .

Case Study 1: Inhibition of Tumor Growth

In a controlled experiment, researchers administered Acetamide derivatives to mice bearing tumors expressing CA IX. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analysis revealed decreased cellular proliferation markers in treated tumors .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using the CCK-8 assay demonstrated that Acetamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with minimal side effects .

Q & A

Advanced Research Questions

How should researchers design experiments to resolve contradictions in biological activity data?

- Case study : If inconsistent IC₅₀ values arise across cell lines:

- Hypothesis testing : Compare cellular uptake via LC-MS quantification or assess ATP-binding cassette (ABC) transporter expression (e.g., P-gp) .

- Orthogonal assays : Validate results using apoptosis markers (Annexin V/PI staining) vs. metabolic activity assays .

- Statistical rigor : Use randomized block designs with ≥3 replicates and ANOVA for inter-group comparisons .

What methodologies are effective for studying environmental fate and biotransformation?

- Environmental partitioning : Measure log P (octanol-water) and soil adsorption coefficients (Kd) via shake-flask experiments .

- Biotransformation assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests under OECD guidelines .

How can the compound’s mechanism of action be elucidated in complex biological systems?

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal targets .

- Molecular docking : Model interactions with potential targets (e.g., topoisomerase II) using AutoDock Vina and validate via SPR (surface plasmon resonance) .

What strategies improve solubility and bioavailability for in vivo studies?

- Formulation : Develop nanoemulsions or cyclodextrin complexes, characterized by dynamic light scattering (DLS) for particle size (PDI <0.3) .

- Prodrug design : Introduce hydrolyzable esters at the methanesulfonate group to enhance intestinal absorption .

Q. Key Challenges and Solutions

- Structural complexity : Use asymmetric synthesis or chiral chromatography to resolve enantiomers .

- Off-target effects : Employ chemoproteomics (e.g., activity-based protein profiling) to identify non-specific interactions .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with open-access spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.